molecular formula C9H15NO4 B14612167 2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 58227-36-4

2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate

Cat. No.: B14612167
CAS No.: 58227-36-4
M. Wt: 201.22 g/mol
InChI Key: HXICXKDVJSAIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H13NO4. It is an ester derivative of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-(dimethylcarbamoyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The compound’s ester group can participate in radical polymerization reactions, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct properties to the resulting polymers. These properties include enhanced flexibility, biocompatibility, and the ability to form hydrogels, making it suitable for specialized applications in biomedical and materials science .

Properties

CAS No.

58227-36-4

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

2-(dimethylcarbamoyloxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H15NO4/c1-7(2)8(11)13-5-6-14-9(12)10(3)4/h1,5-6H2,2-4H3

InChI Key

HXICXKDVJSAIOG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.